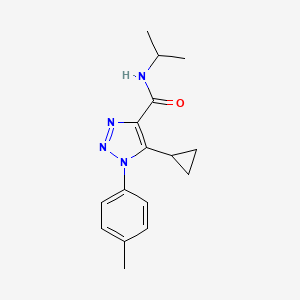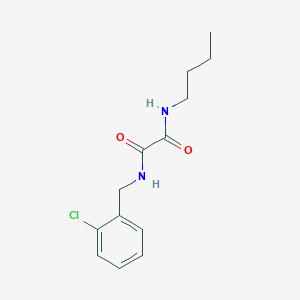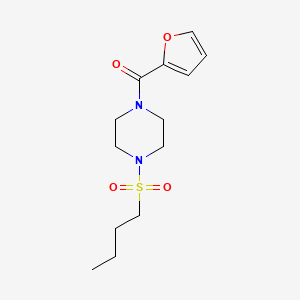![molecular formula C19H18BrN3O B4772692 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4772692.png)
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide
描述
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide, also known as BODIPY TMR-X, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that has a high quantum yield and photostability, making it an ideal tool for imaging and labeling biological samples.
作用机制
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X is a fluorescent dye that absorbs light at a specific wavelength and emits light at a longer wavelength. The absorption and emission spectra of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X are dependent on the polarity of the environment in which it is located. When 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X is bound to a biomolecule, such as a protein or lipid, its absorption and emission spectra are shifted, allowing for its detection and visualization.
Biochemical and Physiological Effects:
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X is a small molecule that does not have any known biochemical or physiological effects. It is not toxic to cells and tissues and does not interfere with cellular processes. However, it is important to note that the labeling of biomolecules with 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X may affect their function, and caution should be taken when interpreting results.
实验室实验的优点和局限性
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, allowing for its labeling of intracellular structures. It has a high quantum yield and photostability, making it an ideal tool for imaging and tracking biological samples. However, there are also limitations to the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X. Its labeling of biomolecules may affect their function, and the labeling efficiency may vary depending on the biomolecule and labeling conditions.
未来方向
There are several future directions for the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X in scientific research. One direction is the development of new labeling strategies to improve the labeling efficiency and specificity of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X. Another direction is the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X in combination with other fluorescent dyes to enable multiplex imaging. Additionally, the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X in live-cell imaging and in vivo imaging is an area of active research. Finally, the development of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X-based biosensors for the detection of specific biomolecules and cellular processes is an exciting area of research.
Conclusion:
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X is a fluorescent dye that has been widely used in scientific research. Its high quantum yield and photostability make it an ideal tool for imaging and labeling biological samples. The labeling of biomolecules with 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X has enabled the visualization and tracking of intracellular structures and has been used in assays to detect enzyme activity and measure intracellular pH. While there are limitations to the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X, its future directions in scientific research are promising and will continue to advance our understanding of biological systems.
科学研究应用
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X has been widely used in scientific research due to its fluorescent properties. It has been used to label proteins, lipids, and nucleic acids in cells and tissues, allowing for their visualization and tracking. 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide TMR-X has also been used in assays to detect enzyme activity and to measure intracellular pH. In addition, it has been used in drug discovery to screen for compounds that interact with specific targets.
属性
IUPAC Name |
(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-13-5-4-6-16(9-13)22-19(24)15(12-21)10-14-7-8-18(23(2)3)17(20)11-14/h4-11H,1-3H3,(H,22,24)/b15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVHYHZSVLJHGW-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N(C)C)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4772609.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4772612.png)

![N-(3,5-dimethylphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4772619.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4772620.png)

![4-{[3-(methoxycarbonyl)-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4772625.png)
![3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4772632.png)
![5-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4772634.png)
![N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B4772640.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B4772653.png)
![6-chloro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]nicotinamide](/img/structure/B4772663.png)
![ethyl 2-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4772674.png)
